2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetonitrile
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Overview
Description
2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetonitrile typically involves the reaction of 3-amino-5-methyl-1H-pyrazole with chloroacetonitrile. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred under an ice-water bath to control the reaction temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The compound can undergo cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution: Products include various substituted pyrazoles.
Oxidation: Products include oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Scientific Research Applications
2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetonitrile involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound can inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-amino-5-methyl-1H-pyrazole: A precursor in the synthesis of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetonitrile.
1-phenyl-3-methyl-5-aminopyrazole: Another pyrazole derivative with similar structural features.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H8N4 |
---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
2-(3-amino-5-methylpyrazol-1-yl)acetonitrile |
InChI |
InChI=1S/C6H8N4/c1-5-4-6(8)9-10(5)3-2-7/h4H,3H2,1H3,(H2,8,9) |
InChI Key |
KBEQZUWLJNUSTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC#N)N |
Origin of Product |
United States |
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